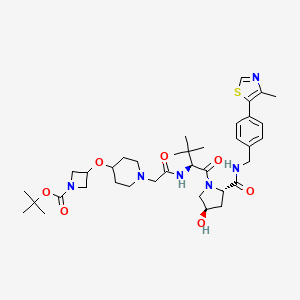
PROTAC SMARCA2 degrader-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC SMARCA2 degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 protein. SMARCA2 is a subunit of the SWItch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression and DNA repair. The degradation of SMARCA2 is particularly significant in cancers with mutations in the SMARCA4 gene, as these cancers become dependent on SMARCA2 for survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SMARCA2 degrader-3 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The ligand for SMARCA2 is synthesized using standard organic synthesis techniques, involving multiple steps of functional group transformations and purifications.
Linker Attachment: A linker molecule is attached to the SMARCA2 ligand. This linker is designed to provide the appropriate spatial orientation for the subsequent steps.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately.
Conjugation: The SMARCA2 ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This includes optimizing reaction conditions for large-scale synthesis, ensuring high yield and purity, and implementing stringent quality control measures. The process may also involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC SMARCA2 degrader-3 primarily undergoes the following types of reactions:
Ubiquitination: The PROTAC molecule induces the ubiquitination of SMARCA2 by recruiting an E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated SMARCA2 is recognized and degraded by the proteasome.
Common Reagents and Conditions
Reagents: The synthesis involves reagents such as organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), and protecting groups (e.g., tert-butyloxycarbonyl).
Major Products
The major product of the reactions involving this compound is the ubiquitinated SMARCA2 protein, which is subsequently degraded by the proteasome .
Wissenschaftliche Forschungsanwendungen
PROTAC SMARCA2 degrader-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of SMARCA2 in cancers with SMARCA4 mutations and to develop targeted therapies for these cancers.
Gene Regulation Studies: Researchers use it to investigate the mechanisms of chromatin remodeling and gene expression regulation.
Drug Discovery: It serves as a tool for identifying and validating new therapeutic targets in various diseases.
Biological Pathway Analysis: It helps in elucidating the pathways involved in protein degradation and cellular responses to protein loss.
Wirkmechanismus
PROTAC SMARCA2 degrader-3 exerts its effects through a mechanism known as targeted protein degradation. The compound simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 disrupts the SWI/SNF complex, leading to altered gene expression and impaired DNA repair in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTAC SMARCA2 degrader-1: Another PROTAC targeting SMARCA2, but with different ligands and linkers.
PROTAC SMARCA4 degrader: Targets the SMARCA4 protein, which is closely related to SMARCA2.
Uniqueness
PROTAC SMARCA2 degrader-3 is unique in its high selectivity for SMARCA2 over SMARCA4, making it particularly effective in cancers with SMARCA4 mutations. This selectivity reduces potential off-target effects and enhances therapeutic efficacy .
Eigenschaften
Molekularformel |
C37H42N8O4 |
|---|---|
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
3-[8-[4-[4-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]piperidin-1-yl]cyclohexyl]-2,3-dihydro-1,4-benzoxazin-4-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C37H42N8O4/c38-36-29(20-30(41-42-36)28-4-1-2-7-33(28)46)24-21-39-45(22-24)26-14-16-43(17-15-26)25-10-8-23(9-11-25)27-5-3-6-31-35(27)49-19-18-44(31)32-12-13-34(47)40-37(32)48/h1-7,20-23,25-26,32,46H,8-19H2,(H2,38,42)(H,40,47,48) |
InChI-Schlüssel |
VRUQTXCUBJXEAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=C3C(=CC=C2)N(CCO3)C4CCC(=O)NC4=O)N5CCC(CC5)N6C=C(C=N6)C7=CC(=NN=C7N)C8=CC=CC=C8O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


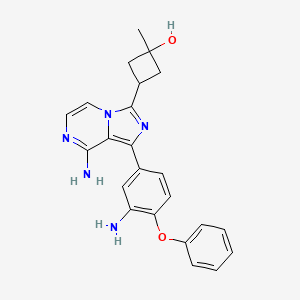
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
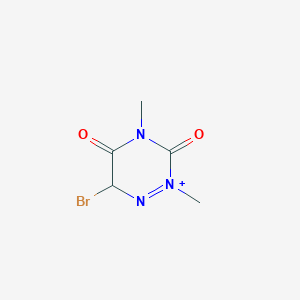
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
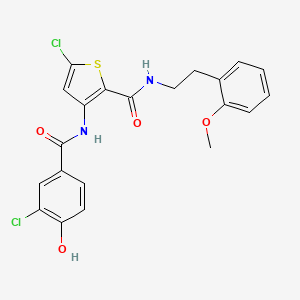

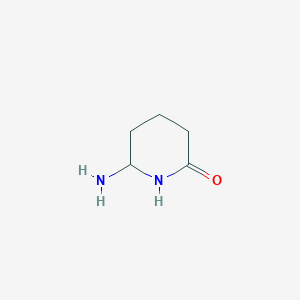

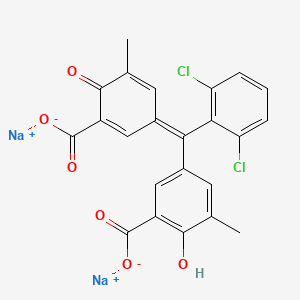
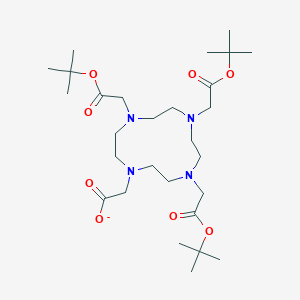
methyl phosphate](/img/structure/B15135221.png)
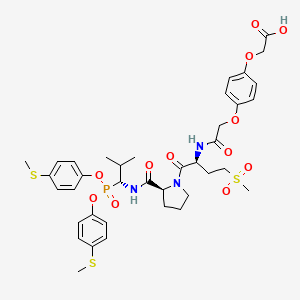
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
